![molecular formula C22H16F3N3O B7752891 7-(Pyridin-2-yl{[2-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol](/img/structure/B7752891.png)
7-(Pyridin-2-yl{[2-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Pyridin-2-yl{[2-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a pyridine ring and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyridin-2-yl{[2-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution with Pyridine and Trifluoromethylphenyl Groups: The pyridine and trifluoromethylphenyl groups can be introduced through nucleophilic substitution reactions. This often involves the use of pyridine derivatives and trifluoromethylphenyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Pyridin-2-yl{[2-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridine derivatives and trifluoromethylphenyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
7-(Pyridin-2-yl{[2-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 7-(Pyridin-2-yl{[2-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which contain a pyridine ring.
Trifluoromethylphenyl Compounds: Molecules like fluoxetine and celecoxib, which have a trifluoromethylphenyl group.
Uniqueness
7-(Pyridin-2-yl{[2-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol is unique due to its combination of a quinoline core with both pyridine and trifluoromethylphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-[pyridin-2-yl-[2-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)16-7-1-2-8-17(16)28-20(18-9-3-4-12-26-18)15-11-10-14-6-5-13-27-19(14)21(15)29/h1-13,20,28-29H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGMGBJEHCIMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
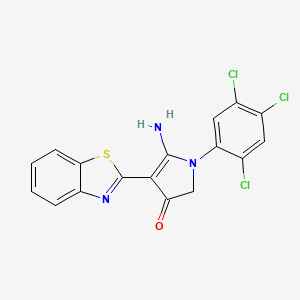
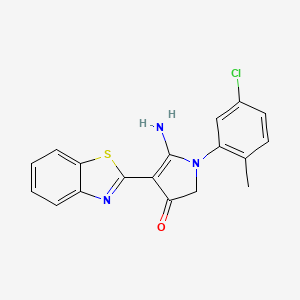
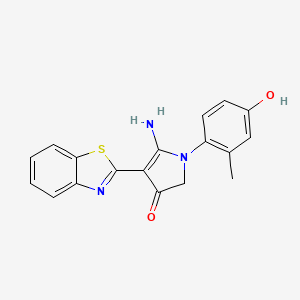
![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7752830.png)
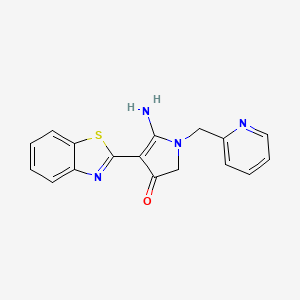
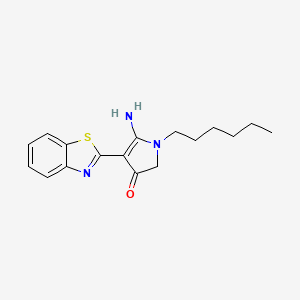
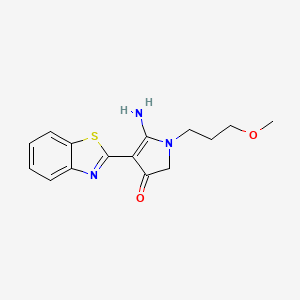
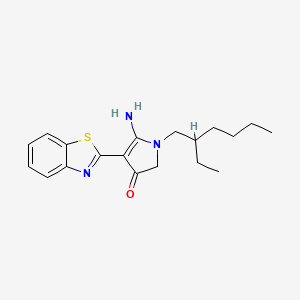
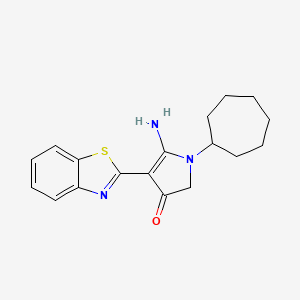
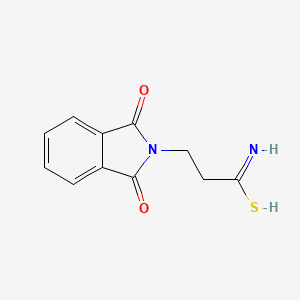
![2,2-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide;N,N-dimethylformamide](/img/structure/B7752875.png)
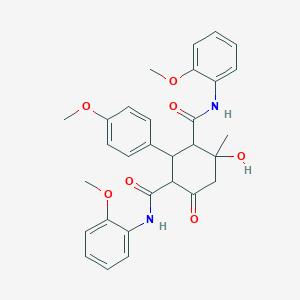
METHYL}QUINOLIN-8-OL](/img/structure/B7752890.png)
![methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate](/img/structure/B7752892.png)
